molecular formula C6H8ClN3 B1371436 6-chloro-N,N-dimethylpyrazin-2-amine CAS No. 61655-72-9

6-chloro-N,N-dimethylpyrazin-2-amine

Cat. No. B1371436
CAS RN: 61655-72-9
M. Wt: 157.6 g/mol
InChI Key: IEITVVMHFLZNPZ-UHFFFAOYSA-N
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Patent
US04144338

Procedure details

Cuprous chloride (50 mg) is added to a solution of dimethylamine (36 g., 0.8 mole) in 260 ml of isopropanol. 2,6-Dichloropyrazine (49.9 g., 0.33 mole) is added to the mixture with stirring and cooling to maintain the temperature at 35°-40° C. After 3/4 hr. the cooling bath is removed and the reaction mixture is stored at ambient temperature for 16 hours and finally at 42°-48° C. for 3 hours. The solvent is removed under vacuum and the residue is dissolved in dilute hydrochloric acid. The aqueous solution is extracted with ether and then made basic with solid sodium bicarbonate and extracted with methylene chloride. The organic extracts are washed with brine, dried over sodium sulfate and concentrated under vacuum to obtain 49 g. of product, melting point 46°-8° C.
[Compound]
Name
Cuprous chloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[C:5]1[CH:10]=[N:9][CH:8]=[C:7]([Cl:11])[N:6]=1>C(O)(C)C>[Cl:11][C:7]1[CH:8]=[N:9][CH:10]=[C:5]([N:2]([CH3:3])[CH3:1])[N:6]=1

Inputs

Step One
Name
Cuprous chloride
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
36 g
Type
reactant
Smiles
CNC
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
49.9 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 35°-40° C
WAIT
Type
WAIT
Details
After 3/4 hr
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 49 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=CN=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.